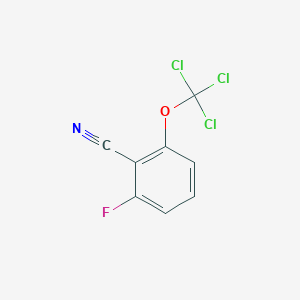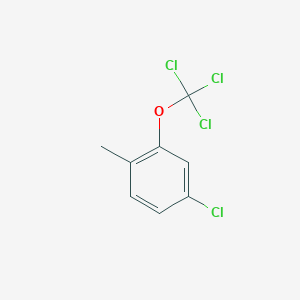![molecular formula C7H2ClF4NO3 B1402212 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene CAS No. 1417566-74-5](/img/structure/B1402212.png)
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene
Übersicht
Beschreibung
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene is an aromatic compound characterized by the presence of chloro, difluoromethoxy, difluoro, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a difluoromethoxy-substituted benzene derivative, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amino-substituted compounds, and oxidized products, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene exerts its effects is primarily through its interaction with specific molecular targets. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and difluoromethoxy groups also contribute to the compound’s reactivity and ability to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
- 2,4-Difluoro-5-nitrochlorobenzene
- 1,3-Difluoro-5-nitrobenzene
Uniqueness
2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both chloro and difluoromethoxy groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-7(11,12)16-6-4(9)1-3(13(14)15)2-5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKXENAEFPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)
![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)






![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)

![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)


